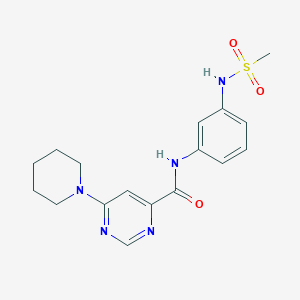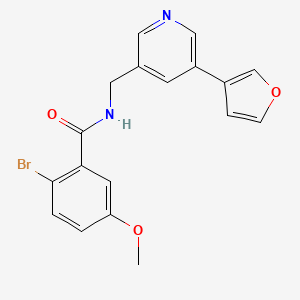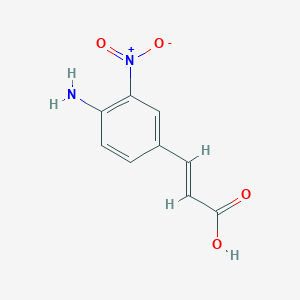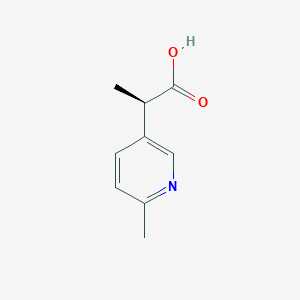![molecular formula C11H15ClO B2716699 [2-(3-Chloropropoxy)ethyl]benzene CAS No. 286440-98-0](/img/structure/B2716699.png)
[2-(3-Chloropropoxy)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(3-Chloropropoxy)ethyl]benzene” is a biochemical used for proteomics research . It has a molecular formula of C11H15ClO and a molecular weight of 198.69 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 1 oxygen atom .Physical And Chemical Properties Analysis
“this compound” is a nonpolar molecule and is usually a colorless liquid . It is immiscible with water but is readily miscible with organic solvents .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
Studies on the reactions of cyclopropyl derivatives and their subsequent phosphorylation demonstrate the utility of chloromethyl and γ-chloropropyl fragments in synthetic chemistry. These reactions lead to selective cleavage and functional group transformations essential in organic synthesis (Pevzner, 2004).
Metal Cation Binding and Transport
Research on amide–ether–amine-containing macrocycles, which involve stoichiometric condensation and binding of metal cations, highlights the significance of ether functionalities in designing compounds for selective metal extraction. Such studies have implications for environmental remediation and the selective extraction of metals (Kumar, Singh, & Singh, 1992).
Polymerization Catalysts
Benzamidinate zirconium dichloride complexes serve as active catalysts for ethylene polymerization, showcasing the role of benzene derivatives in developing polymerization catalysts. These catalysts exhibit strong dependence on temperature and catalyst concentration, influencing polymer molecular weights and activity (Herskovics-Korine & Eisen, 1995).
Environmental Chemistry and Analysis
In the field of environmental chemistry, studies on the degradation of organic pollutants using advanced oxidation processes demonstrate the transformation of complex organic molecules into simpler, degradable compounds. This research is crucial for wastewater treatment and understanding the fate of organic pollutants in the environment (Sun & Pignatello, 1993).
Photoluminescence and Material Science
Research into photoluminescent materials, such as segmented oligo-polyphenylenevinylene copolymers with hydrogen-bonding pendant chains, explores the optical properties of benzene derivatives. These materials have applications in optoelectronics and sensors, where fluorescence and photoluminescence are key characteristics (Sierra & Lahti, 2004).
Propiedades
IUPAC Name |
2-(3-chloropropoxy)ethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO/c12-8-4-9-13-10-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFJWFACEKUQENW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCOCCCCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Spiro[indoline-3,3'-pyrrolidin]-2-one hydrochloride](/img/structure/B2716617.png)
![N-[(1-benzylpyrrolidin-3-yl)methyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2716618.png)


![N-(4-{[3-(Thiophene-2-sulfonamido)quinoxalin-2-YL]amino}phenyl)acetamide](/img/structure/B2716621.png)

![2-{[(3-methylphenoxy)acetyl]amino}-N-(tetrahydrofuran-2-ylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2716626.png)



![2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide](/img/structure/B2716635.png)
![Methyl 2-[[4-[cyclohexyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate](/img/structure/B2716636.png)
